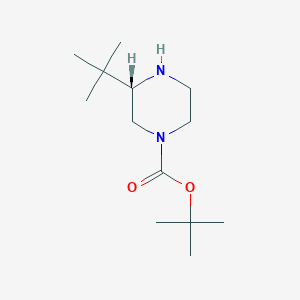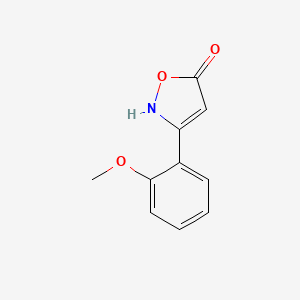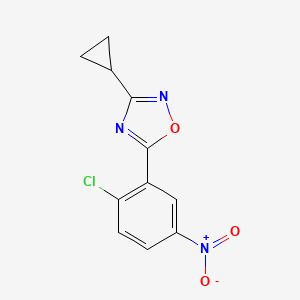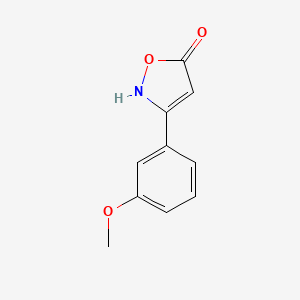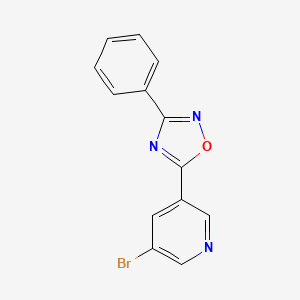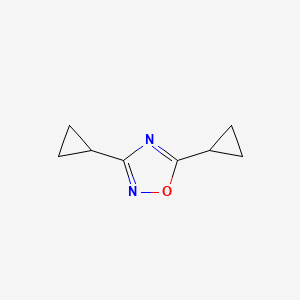
3,5-Dicyclopropyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dicyclopropyl-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dicyclopropyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides. The cyclization can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production of this compound may involve high-throughput parallel synthesis techniques. These methods optimize the reaction conditions to produce the compound in high yields and purity. One-pot synthesis methods are also employed to streamline the production process and reduce the overall synthesis time .
化学反应分析
Types of Reactions
3,5-Dicyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different substituted products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These derivatives can exhibit unique chemical and physical properties .
科学研究应用
3,5-Dicyclopropyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug discovery, particularly as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the development of high-energy materials and as a component in various industrial processes
作用机制
The mechanism of action of 3,5-dicyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific application and the structure of the oxadiazole derivative .
相似化合物的比较
3,5-Dicyclopropyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer has been extensively studied for its biological activities and is used in various pharmaceutical applications.
1,2,3-Oxadiazole: This isomer is less stable and has limited applications compared to 1,2,4-oxadiazole
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
IUPAC Name |
3,5-dicyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-5(1)7-9-8(11-10-7)6-3-4-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHUJRZUJUAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
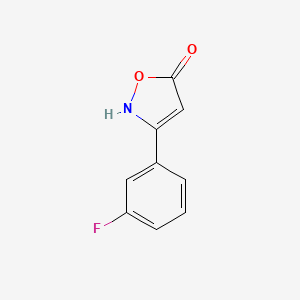
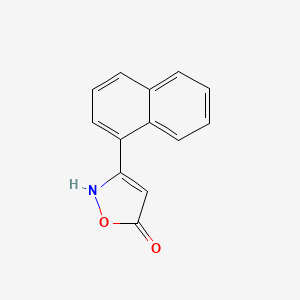
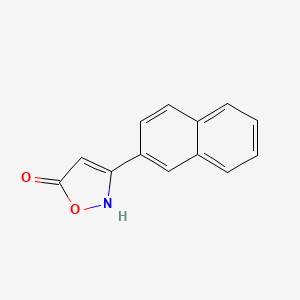
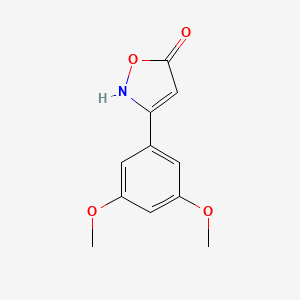
![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)
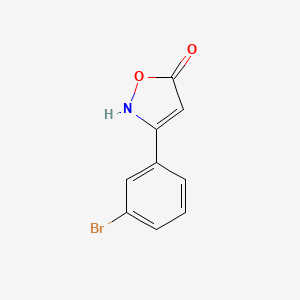
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
